molecular formula C26H45NO18 B1226899 Validamycin H CAS No. 12650-72-5

Validamycin H

Cat. No.: B1226899
CAS No.: 12650-72-5
M. Wt: 659.6 g/mol
InChI Key: FSQHOQRBXQDUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Validamycin H is a natural product found in Streptomyces hygroscopicus with data available.

Biological Activity

Validamycin H, a compound derived from the fermentation of Streptomyces hygroscopicus, is primarily recognized for its antifungal properties and its role as a trehalase inhibitor. This article delves into its biological activity, focusing on its mechanisms of action, effects on various organisms, and relevant case studies.

Overview of this compound

This compound is part of a family of compounds known for their ability to inhibit trehalase, an enzyme critical for the hydrolysis of trehalose, a disaccharide involved in energy metabolism and stress responses in many organisms. By inhibiting trehalase, this compound disrupts normal metabolic processes, leading to significant physiological changes.

  • Trehalase Inhibition : this compound acts as a competitive inhibitor of trehalase. This inhibition leads to the accumulation of trehalose within cells, which can disrupt normal cellular functions and energy metabolism.
  • Chitin Synthesis Inhibition : The compound has been shown to affect chitin biosynthesis pathways by altering the expression of genes involved in these processes. This is particularly relevant in insects where chitin is a major component of the exoskeleton.

Research Findings

Recent studies have provided insights into the biological activity of this compound across different species:

Case Study: Bactrocera dorsalis

A study examined the effects of this compound on the invasive pest Bactrocera dorsalis. The results indicated that:

  • Trehalose Accumulation : Injection with validamycin led to increased levels of trehalose and decreased glucose levels, suggesting effective inhibition of trehalase activity .
  • Chitin Content Reduction : The treatment significantly downregulated chitin biosynthesis, impacting the growth and development of larvae .
  • Gene Expression Alterations : Key genes involved in both trehalose metabolism and chitin synthesis were significantly regulated following validamycin injection, demonstrating its broad impact on metabolic pathways .

Table 1: Effects of this compound on Bactrocera dorsalis

ParameterControl GroupThis compound (5 µg)This compound (10 µg)
Trehalose Level (µg/larvae)122530
Glucose Level (µg/larvae)15108
Chitin Content (µg/larvae)532
Mortality Rate (%)52035

Additional Findings

Other studies have highlighted the compound's efficacy against various fungal pathogens:

  • Inhibition of Glycometabolism : this compound has been shown to inhibit glycometabolism in Spodoptera litura, leading to reduced glucose and chitin levels while increasing trehalose content .
  • Synergistic Effects : Research indicates that combining this compound with other biocontrol agents enhances its efficacy against pathogens like T. asperellum GDFS1009, improving overall pathogen control strategies .

Properties

IUPAC Name

2-[[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO18/c28-3-7-1-9(14(32)18(36)13(7)31)27-10-2-8(4-29)24(21(39)15(10)33)45-26-23(41)20(38)17(35)12(44-26)6-42-25-22(40)19(37)16(34)11(5-30)43-25/h1,8-41H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQHOQRBXQDUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926921
Record name 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12650-72-5, 130812-69-0
Record name Validamycin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Validamycin H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130812690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.